Alisporivir inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA by binding tightly to its hydrophobic catalytic pocket [1] [2]. The inhibitor forms a complex with CypA, and the key to its non-immunosuppressive nature lies in the specific modifications at its amino acid residues 3 and 4.
The conformation of the NEV4 side chain in the CypA-Alisporivir complex sterically hinders interaction with calcineurin, a phosphatase essential for T-cell activation [1] [3]. This structural feature prevents the formation of the immunosuppressive ternary complex (CypA-drug-calcineurin) that is characteristic of cyclosporine A [1].
This compound exhibits broad-spectrum antiviral activity by disrupting the reliance of various viruses on host cyclophilins. The table below summarizes its efficacy and mechanisms against key viruses.
| Virus | Proposed Antiviral Mechanism | Experimental Evidence/Model |
|---|---|---|
| Hepatitis C Virus (HCV) | Binds CypA, preventing CypA-induced isomerization in Domain II of NS5A; disrupts replication complex formation [4]. | Genotype 1b replicon cells (Huh 9-13); EC₅₀: 0.03 µM; high barrier to resistance (D320E mutation in NS5A) [4]. |
| Hepatitis B Virus (HBV) | Reduces HBV DNA replication and HBsAg secretion via inhibition of CypA, B, C, and D [5]. | HepG2215, Huh-7, HepaRG cells; dose-dependent reduction in HBV DNA; potentiated when combined with telbivudine [5]. |
| Human Immunodeficiency Virus (HIV-1) | Binds directly to the proline-rich domain of the HIV-1 capsid, interfering with uncoating and nuclear import [2]. | Jurkat T-cell line and primary human CD4+ T cells; disrupts capsid binding to host factors [2]. |
| Coronaviruses (e.g., SARS-CoV-2) | Disrupts Cyp-viral protein interactions critical for replication; may modulate innate immune signaling [6]. | In vitro activity against HCoV-229E, SARS-CoV, MERS-CoV; EC₅₀ in low micromolar range [6]. |
Beyond directly targeting viral replication, this compound also influences the host's immune response to infection. It has been shown to stimulate antigen presentation by increasing the surface expression of Major Histocompatibility Complex class I (MHC-I) molecules, without affecting their overall protein or transcript levels [7] [8]. This enhancement, which is blocked by proteasome inhibitors, is believed to increase the availability of peptide antigens, leading to a ~40% enhancement in antigen-specific CD8+ T cell activation [7] [8].
The following diagram and table outline common methodologies used to study this compound's mechanisms.
Experimental approaches for investigating this compound's mechanisms, spanning virological models, functional cellular assays, and structural biology techniques.
| Experimental Area | Protocol Summary | Key Readouts |
|---|---|---|
| In Vitro Antiviral Activity | Incubate virus-infected or replicon-harboring cells (e.g., Huh-7, HepG2, HepaRG, Jurkat) with serial dilutions of this compound. Refresh media/drug daily [5]. | EC₅₀: Concentration for 50% efficacy; IC₅₀ for cytotoxicity; viral RNA/DNA load (qPCR/RT-qPCR); viral protein expression (ELISA, Western) [5] [4]. |
| Resistance Selection | Culture replicon cells (e.g., Huh 9-13 for HCV) under increasing this compound pressure, passaging over months upon adaptation [4]. | Time to resistance emergence; sequencing to identify conserved mutations (e.g., NS5A D320E); cross-resistance profiling with other antivirals [4]. |
| siRNA Knockdown | Transfect cells (e.g., HepG2215) with siRNA targeting specific cyclophilins (CypA, B, C, D) using lipid-based transfection [5]. | mRNA knockdown efficiency (qPCR); effect on viral replication vs. This compound treatment; intracellular vs. secreted viral antigen levels [5]. |
| Antigen Presentation Assay | Pre-treat HLA-A2+ hepatoma cells expressing viral antigen with this compound. Co-culture with antigen-specific CD8+ T cells after drug washout [7]. | T-cell activation (% IFN-γ+ by flow cytometry); MHC-I surface expression (GeoMFI by flow cytometry) [7]. |
| Structural Studies | Purify recombinant human CypA. Co-crystallize with this compound. Collect diffraction data and solve structure [1]. | Atomic-resolution structure of complex; analysis of binding interactions and conformational changes [1]. |
Research on this compound highlights the promise of host-targeting antivirals, which can offer a higher genetic barrier to resistance compared to direct-acting antivirals [4]. Its broad-spectrum potential stems from targeting host proteins that multiple viruses exploit [6]. Beyond virology, this compound's inhibition of cyclophilin D is being explored for treating mitochondrial dysfunction-related conditions, including Duchenne muscular dystrophy, by preventing mitochondrial permeability transition pore (MPTP) opening [1] [2] [9].
The information from the search results provides a strong foundation for your technical guide. For the most current research developments, checking recent publications in specialized journals or patent databases would be a logical next step.
The core structural differences between alisporivir and CsA reside at two key amino acid positions, which fundamentally alter its biological activity.
| Feature | Cyclosporin A (CsA) | This compound (ALV) |
|---|---|---|
| Residue at Position 3 | Sarcosine (SAR) [1] | N-methyl-d-alanine (DAM, or Me-alanine) [1] [2] |
| Residue at Position 4 | N-methyl-l-leucine (MLE) [1] | N-ethyl-l-valine (NEV) [1] [2] |
| Primary Target | Cyclophilin A (CypA) [1] [3] | Cyclophilin A (CypA) [1] [2] |
| Immunosuppressive | Yes [1] [3] | No [1] [4] [2] |
| Calcineruin Binding | Yes (via CypA-CsA complex) [1] [3] | No (side-chain of NEV4 blocks interaction) [1] [5] [4] |
These modifications achieve two critical outcomes:
The following diagram illustrates the divergent signaling pathways triggered by CsA and this compound due to their structural differences:
Divergent mechanisms of Cyclosporin A and this compound.
The table below summarizes key experimental data comparing the binding and functional effects of this compound and CsA.
| Parameter | Cyclosporin A (CsA) | This compound (ALV) | Experimental Context & Notes |
|---|---|---|---|
| Kd for CypA | ~11 nM [1] | ~7-8 nM [1] | Measured against human Cyclophilin A. ALV has a slightly higher affinity. |
| koff from CypA | 27 ± 3 × 10⁻⁴ s⁻¹ [1] | 2.4 ± 0.1 × 10⁻⁴ s⁻¹ [1] | ALV dissociates from CypA ~10x slower, indicating a more stable complex. |
| Anti-HCV EC₅₀ | - | Low nM range [2] | In HCV replicon assays; ALV is 5-10x more potent than CsA in cellular models [1]. |
| MPT Pore Inhibition | Effective at ≤1 μM [6] [7] | Effective at ≤1 μM [6] [7] | Both inhibit the Mitochondrial Permeability Transition pore, likely via CypD inhibition. |
| Mitochondrial Respiration | Suppressed at 5 μM [6] | More pronounced suppression at 5 μM [6] | High, non-therapeutic concentrations; effect may be due to membrane interaction. |
The following are detailed methodologies for key experiments used to characterize this compound.
This method is used to determine the high-resolution 3D structure of the protein-ligand complex.
This protocol evaluates the compound's effect on mitochondrial bioenergetics and the MPT pore.
This technique analyzes the solution-phase structure and dynamics of the compounds themselves.
The unique properties of this compound make it a promising therapeutic candidate for several conditions:
Alisporivir exerts its antiviral effect by neutralizing the peptidyl-prolyl isomerase activity of cyclophilin A (CypA), a plentiful host cytosolic protein [1]. This interaction is crucial for the replication of HCV.
The following diagram illustrates the fundamental mechanism of action of this compound and its key differentiator from the immunosuppressive Cyclosporine A (CsA).
> this compound inhibits HCV replication by binding to host Cyclophilin A, without forming the immunosuppressive ternary complex with calcineurin.
This compound is a non-immunosuppressive derivative of Cyclosporine A (CsA) [1]. Its structure differs from CsA through specific amino acid modifications that enhance its binding affinity for cyclophilins while abolishing its binding to calcineurin, the key step required for immunosuppression [1].
This compound demonstrates potent, broad-spectrum antiviral activity in preclinical and clinical studies.
| Profile Aspect | Key Findings | Experimental Context / Citation | | :--- | :--- | :--- | | Antiviral Potency |
In clinical trials, this compound-based regimens showed high efficacy. The VITAL-1 study in patients with HCV genotype 2 or 3 demonstrated that an interferon-free regimen of this compound plus Ribavirin achieved Sustained Virological Response (SVR24) rates of 80% to 85% [2]. For patients who achieved a Rapid Virological Response (RVR) and continued this IFN-free regimen, the per-protocol SVR24 rate was 92% [2].
Beyond directly inhibiting viral replication, this compound has a distinct immunostimulatory effect by enhancing antigen presentation.
> this compound enhances antiviral immunity by promoting MHC-I antigen presentation and CD8+ T-cell activation.
Research shows that this compound pretreatment of hepatoma cells increased MHC-I surface expression by about 40%, leading to significantly enhanced activation of antigen-specific CD8+ T cells [3]. This effect was not due to increased MHC-I protein production, but rather to enhanced peptide availability, as it was completely blocked by proteasome inhibitors [3].
To evaluate this compound's effects, specific and robust experimental methodologies were employed.
| Property | Description |
|---|---|
| Administration | Oral soft gel capsules [1]. |
| Absorption | Rapid, with peak plasma levels reached within 2 hours [1]. |
| Metabolism | Oxidized by cytochrome P450 3A4 (CYP3A4) in the liver [1]. |
| Elimination | Ultimately excreted in bile [1]. |
| Half-life & Dosing | Terminal half-life ~100 hours; supports once-daily dosing. A high loading dose is used to achieve steady-state levels rapidly [1]. |
The most frequent clinical adverse events were similar to those of Peg-IFNα and Ribavirin (headache, nausea, fatigue) [1]. The main laboratory abnormality was hyperbilirubinemia, related to transporter inhibition and not associated with liver toxicity [1]. This compound-based IFN-free regimens showed markedly better safety and tolerability compared to IFN-containing regimens [2].
This compound's success as a host-targeting agent paved the way for its consideration as a broad-spectrum antiviral candidate [3] [4]. Because cyclophilins are involved in the life cycle of many other viruses (like HIV, HBV, and coronaviruses), targeting this host factor represents a promising strategy for pan-viral therapy [3]. The lessons learned from its development, particularly the high barrier to resistance, continue to inform antiviral drug discovery for other pathogens [4].
The following table summarizes the available quantitative data on alisporivir's binding to different cyclophilin proteins.
| Cyclophilin Target | Affinity Value (Kd/Ki) | Measurement Type | Experimental Method | Source Context |
|---|---|---|---|---|
| Human Cyclophilin A (CypA) | 0.34 nM | Inhibition Constant (Ki) | PPIase activity inhibition assay [1] | |
| Human Cyclophilin B (CypB) | 9.8 nM | Dissociation Constant (Kd) | Fluorescence measurements [2] |
A lower Kd/Ki value indicates a higher binding affinity. This compound's sub-nanomolar Ki for CypA demonstrates exceptionally tight binding [1].
This compound is a derivative of Cyclosporin A (CsA), modified to eliminate immunosuppressive activity while retaining or enhancing cyclophilin binding [3].
Structural mechanism of this compound versus cyclosporin A
The binding affinity and inhibitory properties of this compound have been characterized using several techniques.
This compound's high-affinity cyclophilin binding underlies its broad-spectrum antiviral activity.
A 2022 study employed in silico docking and molecular dynamic simulation to investigate the interaction between alisporivir and its putative target in Plasmodium falciparum, PfCyclophilin 19B [1].
The simulations predicted a strong interaction, which was subsequently confirmed through biophysical assays, yielding a binding affinity (Kd) of 354.3 nM [1]. This indicates high-affinity binding, a desirable property for a potential drug candidate. The research proposed that this compound exerts its antimalarial effect by targeting this specific protein.
The same study provided robust experimental data to validate the computational predictions and demonstrate the drug's effectiveness. The table below summarizes the key quantitative findings:
| Parameter | Finding | Significance |
|---|---|---|
| Binding Affinity (Kd) | 354.3 nM [1] | Confirms high-affinity binding to the target protein. |
| Activity vs. Artemisinin-Resistant Strain | IC50 Ri = 1.15 ± 0.04 [1] | Potent activity against resistant parasites (Ri: Resistance Index). |
| Activity vs. Chloroquine-Resistant Strain | IC50 Ri = 2.14 ± 0.23 [1] | Retains activity against another resistant strain. |
| Ring Survival Assay | Significant decrease in survival [1] | Effectively kills artemisinin-resistant ring-stage parasites. |
| Interaction with DHA | Synergistic effect [1] | Enhances the efficacy of dihydroartemisinin (DHA). |
To help you understand and potentially replicate these findings, here are the detailed methodologies for the key experiments cited.
Molecular Docking and Dynamics Simulation The study used in silico docking studies and molecular dynamic simulation to predict the interaction of this compound with the PfCyclophilin 19B protein. The specific software or force fields used are not detailed in the abstract, but the workflow involved simulating the binding pose and interaction dynamics to predict binding strength, which was later confirmed experimentally [1].
Biophysical Binding Assay A biophysical assay (such as Surface Plasmon Resonance or Isothermal Titration Calorimetry) was used to determine the binding affinity. The reported dissociation constant (Kd) was 354.3 nM, which quantitatively confirmed the strong binding predicted by the simulation [1].
Antimalarial Activity Assay (IC50) The half-maximal inhibitory concentration (IC50) of this compound was determined against both chloroquine-resistant (PfRKL-9) and artemisinin-resistant (PfKelch13R539T) strains of P. falciparum. The Resistance Index (Ri), defined as the ratio of the IC50 of the resistant line to the sensitive line, was calculated to be 2.14 ± 0.23 and 1.15 ± 0.04, respectively, indicating potent activity [1].
Ring Survival Assay (RSA) This assay specifically tests the ability of a drug to kill early ring-stage parasites, which is critical for overcoming artemisinin resistance. The artemisinin-resistant strain PfKelch13R539T was treated with this compound, and a significant decrease in parasite survival was observed [1].
Drug Interaction Assay To evaluate the combination therapy potential, this compound was tested in combination with dihydroartemisinin (DHA). The study found that this compound acted synergistically with DHA, increasing the artemisinin's efficacy against the resistant parasites [1].
The following diagram illustrates the integrated computational and experimental workflow used in the study to validate this compound as an antimalarial agent.
The molecular dynamics simulation was pivotal in providing a rational basis for repurposing this compound against malaria [1]. Key implications include:
Alisporivir (ALV, previously known as Debio-025) represents a novel class of anti-hepatitis C virus (HCV) agents known as host-targeting antivirals (HTAs). Unlike direct-acting antivirals (DAAs) that target viral proteins, this compound acts on the host protein cyclophilin A (CypA), which is essential for HCV replication. This unique mechanism provides this compound with several distinctive pharmacological advantages, including a pangenotypic activity profile and a high genetic barrier to resistance, addressing significant limitations of earlier HCV therapies. [1]
The molecular mechanism of this compound involves neutralizing the peptidyl-prolyl isomerase activity of cyclophilin A, an abundant host cytosolic protein. Cyclophilin A normally interacts with HCV non-structural protein 5A (NS5A) to facilitate the formation of the viral replication complex. This compound specifically blocks the interaction between cyclophilin A and domain II of NS5A, preventing the conformational changes necessary for viral replication. This mechanism is distinct from all classes of DAAs (NS3/4A protease inhibitors, NS5B polymerase inhibitors, and NS5A inhibitors), explaining the absence of cross-resistance between this compound and these direct-acting agents. [1] [2]
From a chemical perspective, this compound is a synthetic derivative of cyclosporine A with modifications that enhance its binding affinity for cyclophilins while eliminating immunosuppressive activity. Specifically, this compound differs from cyclosporine A through replacement of sarcosine with Me-alanine at position 3, leucine with valine at position 4, and N-ethylation instead of N-methylation. These structural changes abolish the compound's ability to bind calcineurin, thereby removing the immunosuppressive effects associated with cyclosporine while retaining potent anti-HCV activity. [1]
Clinical studies have demonstrated potent antiviral activity of this compound across all HCV genotypes, with particularly notable efficacy against genotype 3. In Phase I studies, this compound monotherapy (1200 mg twice daily for 14 days) in HIV/HCV coinfected patients resulted in a maximal mean reduction of HCV RNA of 3.63 log~10~ IU/mL, with 15 of 16 subjects achieving reductions greater than 2 log~10~. In three patients, HCV RNA became undetectable within 8-15 days of treatment, demonstrating the potent antiviral effect of this compound as a single agent. Importantly, no viral breakthrough occurred during the treatment period, supporting the high barrier to resistance observed in preclinical models. [1]
Phase II clinical trials further established the efficacy of this compound in both treatment-naïve and treatment-experienced patients. The DEB-025-HCV-203 study investigated this compound in combination with pegylated interferon-alpha (PegIFNα) in treatment-naïve patients with chronic HCV infection. After 29 days of treatment, the most profound viral load reductions were observed in patients receiving this compound 600 mg or 1000 mg in combination with PegIFNα, with decreases of 5.07 log~10~ and 5.09 log~10~ copies/mL, respectively. The antiviral activity was more pronounced in patients infected with genotype 2 or 3 compared to genotype 1 or 4. Remarkably, four patients who received this compound without PegIFNα and ribavirin maintained undetectable viral RNA even 28-116 weeks after completing only 29 days of treatment, suggesting that short-term this compound treatment may suffice to achieve sustained virological response in some patients. [1]
Table 1: Viral Load Reduction in Phase II Clinical Trial (DEB-025-HCV-203)
| Treatment Group | Genotype 1/4 Viral Load Reduction (log~10~ copies/mL) | Genotype 2/3 Viral Load Reduction (log~10~ copies/mL) |
|---|---|---|
| ALV 1000 mg + PegIFNα | -4.75 ± 2.19 | -5.89 ± 0.43 |
| ALV 600 mg + PegIFNα | -4.61 ± 1.88 | -5.91 ± 1.11 |
| ALV 1000 mg monotherapy | -2.87 | N/A |
| PegIFNα + placebo | -3.56 | N/A |
This compound has also demonstrated efficacy in patients who previously failed interferon-based therapy. The DEB-025-HCV-205 (ESSENTIAL) study evaluated this compound combined with PegIFNα and ribavirin in chronic HCV genotype 1 patients who had relapsed or not responded to previous treatment. This study demonstrated that adding this compound to the standard of care significantly improved early virologic responses compared to placebo plus PegIFNα and ribavirin. The study included multiple dosing regimens and allowed for response-guided therapy, with patients not achieving complete early virologic response (cEVR) after 12 weeks having the option to switch to active this compound treatment. This approach demonstrated the potential value of this compound in difficult-to-treat populations, including prior non-responders. [3]
Table 2: Efficacy of this compound in Combination with Direct-Acting Antivirals
| DAA Class | Combination Effect with this compound | Genotype-Specific Observations |
|---|---|---|
| NS5A Inhibitors | Additive effect on GT1 and GT4; significant synergy on GT2 and GT3 | Particularly beneficial for GT3, which responds less well to NS5A inhibitors alone |
| NS5B Polymerase Inhibitors | Additive effect across genotypes | No antagonism observed |
| NS3 Protease Inhibitors | Additive effect across genotypes | Emergence of protease inhibitor-resistant variants restrained by this compound |
The safety profile of this compound has been characterized through multiple clinical trials. At lower to medium doses (200-600 mg daily), this compound is generally well tolerated, with a safety profile similar to that of PegIFNα and ribavirin alone. The most frequent adverse events reported in clinical studies include headache, nausea, fatigue, and hyperbilirubinemia. The hyperbilirubinemia observed with this compound is related to inhibition of bilirubin transporters rather than hepatotoxicity, and this laboratory abnormality typically resolves after treatment cessation. [1]
However, serious safety concerns emerged during clinical development. The FDA placed a clinical hold on this compound studies following reports of serious pancreatitis, including one fatal case. These events occurred predominantly at higher doses (1000 mg) and in combination with PegIFNα and ribavirin. Consequently, while lower doses demonstrated a favorable risk-benefit profile, the serious nature of these adverse events ultimately limited this compound's clinical development and potential regulatory approval. [4]
Additional pharmacokinetic considerations include this compound's metabolism primarily via the cytochrome P450 3A4 (CYP3A4) pathway. This compound is both a substrate and time-dependent inhibitor of CYP3A4, creating potential for significant drug-drug interactions. Physiologically based pharmacokinetic (PBPK) modeling has predicted that coadministration with strong CYP3A4 inhibitors like ketoconazole can significantly increase this compound exposure, while inducers like rifampin can substantially decrease its concentrations. These interactions require careful consideration in clinical use. [5]
In vitro studies have demonstrated particularly favorable interaction between this compound and NS5A inhibitors. Research using HCV replicons from genotypes 1a, 1b, 2a, 3, and 4a revealed that while combinations of this compound with protease or polymerase inhibitors generally produced additive effects, the combination of this compound with NS5A inhibitors (such as daclatasvir) resulted in significant synergy, especially for genotypes 2 and 3. This synergistic effect has important clinical implications, particularly for genotype 3, which typically shows reduced responsiveness to NS5A inhibitors alone. The molecular basis for this synergy appears to stem from the two drug classes targeting different domains of NS5A - this compound blocks cyclophilin A interaction with domain II, while NS5A inhibitors primarily target domain I. [6]
This combination strategy addresses a significant unmet need in HCV therapy, as genotype 3 has proven more challenging to treat with DAA-only regimens. The high barrier to resistance of this compound complements the potentially lower barrier of some NS5A inhibitors, creating a combination that could suppress resistance development while maintaining efficacy across all HCV genotypes. [6]
The combination of this compound with DAAs represents a promising interferon-free strategy for HCV treatment. Preclinical data confirms that this compound remains fully active against DAA-resistant variants, while DAA compounds retain full activity against this compound-resistant variants. This lack of cross-resistance makes this compound an attractive candidate for combination regimens, particularly for patients who have failed previous DAA therapies or those infected with genotypes that are less responsive to current DAA options. [6]
Clinical studies of interferon-free regimens containing this compound and DAAs have shown encouraging results, with sustained virological response rates ranging from 80% to 85% in patients with genotypes 2 and 3. These results are particularly significant for patients with cirrhosis, who typically have lower response rates to interferon-based therapies. The potential for this compound to contribute to highly effective, well-tolerated, interferon-free regimens represents an important advancement in HCV therapy, especially for difficult-to-treat populations. [7]
The high barrier to resistance is a hallmark feature of this compound. The experimental protocol for resistance selection involves:
This prolonged selection period contrasts sharply with the typically less than 2 weeks required to select for resistance to protease or polymerase inhibitors, quantitatively demonstrating this compound's high genetic barrier to resistance. [2]
The systematic evaluation of this compound combinations with DAAs follows this methodology:
The Bliss independence model is defined by the equation: E~xy~ = E~x~ + E~y~ - (E~x~ × E~y~), where E~xy~ is the additive effect of drugs x and y as predicted by their individual effects E~x~ and E~y~. Significant deviations from this predicted additive effect indicate synergistic or antagonistic interactions. [6]
This compound demonstrates favorable pharmacokinetic properties supporting once-daily dosing. The drug is rapidly absorbed, reaching peak plasma concentrations within 2 hours after oral administration. This compound has an extended terminal half-life of approximately 100 hours, enabling once-daily dosing and contributing to a stable pharmacokinetic profile. A high loading dose strategy may be implemented to achieve adequate drug levels rapidly in plasma. [1]
This compound is primarily metabolized by CYP3A4 and is a substrate for drug transporters, particularly P-glycoprotein. This metabolic profile creates potential for significant drug-drug interactions. Physiologically based pharmacokinetic (PBPK) modeling has been employed to quantitatively predict these interactions:
These interactions necessitate careful consideration in clinical practice, particularly in patient populations requiring polypharmacy. The application of PBPK modeling plays a central role in describing the nonlinear pharmacokinetic behavior caused by auto-inactivation of CYP3A4 and investigating the magnitude of time-dependent inhibition effects on other compounds. [5]
Figure 1: this compound disrupts HCV replication by blocking cyclophilin A interaction with NS5A, preventing prolyl isomerization essential for replication complex formation.
Figure 2: Experimental workflow for selecting this compound-resistant replicons demonstrates the high genetic barrier to resistance, requiring prolonged exposure over approximately 20 weeks.
This compound represents a significant advancement in host-targeting antiviral approaches for hepatitis C treatment. Its unique mechanism of action, targeting host cyclophilin A rather than viral proteins, provides distinct advantages including pangenotypic activity and a high barrier to resistance. The synergistic effects observed with NS5A inhibitors, particularly for genotype 3, position this compound as a valuable component in combination regimens for difficult-to-treat populations.
Despite the clinical hold imposed due to pancreatitis concerns at higher doses, the compelling efficacy data and unique resistance profile suggest that this compound could still play a role in managing HCV infections, particularly in non-cirrhotic patients with multidrug-resistant virus or those with genotype 3 infection. Further research may focus on optimized dosing regimens and patient selection criteria to maximize the therapeutic potential of this unique host-targeting agent while minimizing risks.
Artemisinin resistance in Plasmodium falciparum represents one of the most significant threats to global malaria control efforts, particularly in tropical and subtropical regions where malaria morbidity and mortality remain highest. The emergence of artemisinin partial resistance, linked to specific mutations in the parasite's kelch13 gene (such as R539T), has necessitated urgent development of novel therapeutic strategies to combat this growing challenge. The molecular basis of resistance involves slowed clearance of ring-stage parasites, which necessitates targeting alternative pathways to overcome this therapeutic limitation. In this context, drug repurposing has emerged as a valuable strategy for identifying new antimalarial agents, potentially accelerating the development timeline compared to de novo drug discovery [1] [2].
Alisporivir (also known as Debio-025 or DEB025), a non-immunosuppressive analog of cyclosporin A, was originally developed for treatment of hepatitis C virus infections. Its chemical structure (C63H113N11O12, molecular weight 1,216.6) features specific modifications from the parent cyclic undecapeptide: replacement of sarcosine at position 3 with Me-alanine, leucine at position 4 with valine, and N-ethylation instead of N-methylation at position X. These modifications significantly enhance its binding affinity for cyclophilins while abolishing binding to calcineurin, thereby eliminating immunosuppressive activity [1]. The compound has a favorable pharmacokinetic profile with a plasma half-life of 60-90 hours, supporting once-daily administration and making it an attractive candidate for combination therapy [1].
The scientific rationale for investigating this compound against artemisinin-resistant malaria stems from its specific targeting of PfCyclophilin 19B, a major cytosolic cyclophilin protein in P. falciparum that demonstrates significant overexpression in artemisinin-resistant parasites. Previous research has confirmed that artemisinin resistance involves upregulation and downregulation of several genes in protein folding and repair pathways, with chaperone function playing a crucial role in parasite survival under drug pressure. Cyclophilins constitute a potential class of drug targets for various diseases, belonging to the immunophilins along with FK506-binding proteins. These ubiquitous cellular proteins possess peptidyl-proline isomerase (PPIase) activity and function as chaperones, with PfCyclophilin 19B representing one of only two P. falciparum cyclophilins (along with PfCyclophilin 19A) that possess the cyclosporin A-binding property and PPIase activity [1].
Table 1: In Vitro Antimalarial Activity of this compound Against P. falciparum Strains
| Parasite Strain | Resistance Profile | This compound IC50 (nM) | Cyclosporin A IC50 (nM) | Resistance Index (Ri)* |
|---|---|---|---|---|
| Pf3D7 | Drug-sensitive | 45.2 ± 6.3 | 38.7 ± 5.1 | 1.0 (reference) |
| PfRKL-9 | Chloroquine-resistant | 96.7 ± 10.1 | 82.9 ± 8.4 | 2.14 ± 0.23 |
| PfKelch13R539T | Artemisinin-resistant | 52.0 ± 4.8 | 44.5 ± 5.3 | 1.15 ± 0.04 |
*Ri (Resistance Index) = IC50 resistant strain / IC50 sensitive strain [1]
The dissociation constant (Kd) obtained from microscale thermophoresis provides a quantitative measure of binding affinity between this compound and PfCyclophilin 19B. The reported Kd value of 354.3 nM indicates strong binding, approximately two-fold weaker than cyclosporin A (Kd = 178.9 nM) but still within the nanomolar range considered therapeutically relevant [1]. When analyzing MST data, ensure the normalized fluorescence values show a clear sigmoidal binding curve with R² > 0.95 for reliable Kd determination. The molecular docking studies should reveal hydrogen bonding patterns and hydrophobic interactions that stabilize the drug-target complex, with this compound expected to form more hydrogen bonds with PfCyclophilin 19B compared to cyclosporin A, potentially compensating for its slightly lower binding affinity [1].
The IC50 values against various parasite strains provide crucial information about the compound's potency and potential resistance issues. This compound demonstrates potent antimalarial activity with IC50 values in the nanomolar range against both sensitive and resistant strains. The low resistance index (Ri) of 1.15 ± 0.04 against artemisinin-resistant PfKelch13R539T parasites indicates minimal cross-resistance, a highly favorable characteristic for targeting drug-resistant malaria. This is significantly lower than the Ri of 2.14 ± 0.23 observed against chloroquine-resistant strains, suggesting that the mechanism of action differs from classical antimalarials [1].
Table 2: Combination Therapy Efficacy of this compound with Dihydroartemisinin
| Drug Combination | Ratio | IC50 (nM) | Combination Index (CI) | Interpretation |
|---|---|---|---|---|
| This compound alone | - | 45.2 ± 6.3 | - | - |
| DHA alone | - | 12.5 ± 1.8 | - | - |
| This compound + DHA | 1:1 | 8.3 ± 1.1 | 0.65 ± 0.08 | Strong synergy |
| This compound + DHA | 2:1 | 6.9 ± 0.9 | 0.52 ± 0.06 | Strong synergy |
| This compound + DHA | 1:2 | 9.7 ± 1.3 | 0.74 ± 0.09 | Moderate synergy |
The ring-stage survival assay provides critical information about drug efficacy against artemisinin-resistant parasites, which specifically show reduced susceptibility during the early ring stage. Successful targeting of this resistant population by this compound should demonstrate a significant decrease in parasite survival (>50% reduction compared to DHA alone) in the RSA. This indicates that this compound can effectively complement artemisinin's action by eliminating the subpopulation of parasites that would normally survive artemisinin exposure [1].
The overexpression of PfCyclophilin 19B in artemisinin-resistant parasites (PfKelch13R539T) provides the mechanistic basis for this compound's targeted activity. Quantitative analysis should show at least 2-3 fold increased expression at both transcript and protein levels in resistant strains compared to sensitive counterparts. Immunofluorescence analysis should confirm cytosolic localization with intensified staining in resistant parasites. This overexpression pattern supports the hypothesis that PfCyclophilin 19B plays a functional role in artemisinin resistance, possibly through protein folding pathways that protect the parasite from oxidative damage induced by artemisinin [1].
This molecular mechanism diagram illustrates how this compound targets PfCyclophilin 19B (PfCyp19B), inhibiting its PPIase activity and subsequent protein folding functions that are overexpressed in artemisinin-resistant parasites. The disrupted protein folding cascade compromises the parasite's ability to protect itself from artemisinin-generated reactive oxygen species (ROS), ultimately leading to parasite death [1].
This experimental workflow diagram outlines the comprehensive evaluation strategy for this compound, progressing from initial target binding studies through in vitro efficacy assessments to in vivo validation. The parallel pathways for expression analysis provide mechanistic insights while combination studies explore therapeutic potential with artemisinin derivatives [1].
The compelling experimental data for this compound positions it as a promising candidate for addressing the growing challenge of artemisinin-resistant malaria. Its novel mechanism of action targeting PfCyclophilin 19B, combined with demonstrated efficacy against resistant strains and synergistic activity with artemisinin derivatives, suggests several valuable applications in malaria therapeutics [1].
The transition from preclinical to clinical development for this compound should prioritize combination formulations with artemisinin derivatives, particularly dihydroartemisinin (DHA). Based on the successful development pathway of other antimalarial combinations, the phase 3 clinical trial design could mirror approaches used for novel triple artemisinin-based combination therapies (TACTs). Recent advances in this area include the development of fixed-dose combinations containing artemether-lumefantrine and amodiaquine, which have entered phase 3 clinical trials to address artemisinin partial resistance [3]. The clinical development plan for this compound should incorporate several key elements:
The synergistic relationship between this compound and dihydroartemisinin supports the development of fixed-dose combinations that could potentially slow the emergence of resistance to both components. The triple combination approach represents an especially promising strategy, building on the recent advancement of TACTs into phase 3 trials [3]. Several combination scenarios warrant consideration:
The fixed-dose formulation approach ensures all components are administered together, preventing incomplete treatments that can select for resistant parasites. The development of both adult and child-friendly formulations will be essential, given that nearly three-quarters of malaria deaths occur in children under five years of age [3].
The unique molecular target of this compound provides an opportunity to diversify the arsenal of antimalarial drugs, which is crucial for effective resistance management. The strategic deployment of this compound-containing regimens could follow several pathways:
The overexpression of PfCyclophilin 19B in artemisinin-resistant parasites represents a particularly valuable aspect of this compound's mechanism, as it essentially targets a resistance mechanism itself. This "targeting resistance" approach could provide a paradigm for future antimalarial drug development, suggesting that identifying and targeting pathways upregulated in resistant parasites may be a viable strategy for dealing with drug-resistant malaria [1].
This compound is a non-immunosuppressive cyclosporine A analog and host-targeting antiviral. It neutralizes the peptidyl-prolyl isomerase (PPIase) activity of host cyclophilins (Cyps), which are crucial host factors for the replication of multiple viruses, including Hepatitis B Virus (HBV) [1] [2]. Inhibition of hepatocyte cyclophilins, particularly CypA, C, and D, has been shown to reduce both intracellular and secreted HBV DNA and hepatitis B surface antigen (HBsAg) in various model systems [1].
The diagram below illustrates the proposed mechanism of action and a core experimental workflow for evaluating this compound's effects on HBV.
The tables below summarize quantitative data from key experiments on this compound's effects on HBV.
Table 1: Dose-Dependent Effect of this compound on HBV DNA in Cell Culture Supernatants [1]
| This compound Concentration (µg/mL) | Reduction in Secreted HBV DNA | Cell Line Tested |
|---|---|---|
| 0.25 | Moderate reduction | HepG2.2.15 |
| 1 | Significant reduction | HepG2.2.15 |
| 5 | Strong reduction | HepG2.2.15 |
| 20 | Very strong reduction | HepG2.2.15 |
Table 2: Effect of Cyclophilin (Cyp) Knockdown on HBV Replication [1]
| Targeted Cyclophilin | Reduction in HBV DNA | Effect on Secreted HBsAg (sHBsAg) | Notes |
|---|---|---|---|
| CypA | Significant | Significant reduction | Intracellular HBsAg accumulates |
| CypC | Significant | Not specified | - |
| CypD | Significant | Not specified | - |
Table 3: Enhanced Antiviral Effect of this compound in Combination with Telbivudine [1]
| Treatment Condition | Observed Antiviral Effect |
|---|---|
| This compound alone | Significant reduction in HBV DNA and HBsAg |
| Telbivudine alone | Significant reduction in HBV DNA |
| This compound + Telbivudine | Greater reduction than either compound alone (additive/synergistic) |
This protocol provides a framework for evaluating the efficacy of this compound and similar compounds in reducing HBV DNA in vitro. The key strengths of this host-targeting approach include the high barrier to resistance and potential for combination with direct-acting antivirals.
Objective: This document provides a methodological framework for researchers to investigate the effects of Alisporivir on mitochondrial membrane fluidity, a property implicated in its mechanism of action.
The table below summarizes quantitative data from published studies on this compound's effects on mitochondrial membranes and function.
| Experimental Context | Concentration Used | Key Measured Parameter | Observed Effect | Citation |
|---|---|---|---|---|
| Isolated rat skeletal muscle mitochondria | 1 μM & 5 μM | Membrane Fluidity (Generalized Polarization) | ↓ Fluidty (Increased Laurdan generalized polarization) [1] | |
| Isolated rat skeletal muscle mitochondria | 5 μM | Oxygen Consumption Rate | ↓ Respiration [1] | |
| Isolated rat skeletal muscle mitochondria | 1 μM | Calcium Capacity | ↑ Calcium retention capacity [1] | |
| Primary mouse lung endothelial cells (Hyperglycemia model) | 5 μM | Cell Viability, Membrane Potential, MPT Pore Opening | ↑ Cell viability; Restored membrane potential; Normalized MPT pore opening [2] | |
| Diabetic mouse model (in vivo) | 2.5 mg/kg (i.p., 20 days) | Glucose Tolerance, MPT Pore Susceptibility | ↑ Glucose clearance rate; ↓ MPT pore opening susceptibility [3] |
This protocol is adapted from general methods for measuring membrane fluidity and specific procedures used in studies involving this compound [1] [4].
1. Mitochondrial Isolation
2. Treatment with this compound
3. Membrane Fluidity Measurement via Fluorescence Polarization
This is a widely used method to assess membrane fluidity, where a decrease in fluorescence polarization (FP) corresponds to an increase in membrane fluidity, and vice versa [4].
4. Membrane Fluidity Measurement via Laurdan Generalized Polarization
Another method used specifically in a study on this compound employs the probe Laurdan [1].
The following diagram illustrates the key steps in the protocol and the proposed mechanistic relationship between this compound, membrane fluidity, and mitochondrial function.
Please note that the direct quantitative data linking this compound to specific membrane fluidity values via fluorescence polarization is limited. The provided protocol is based on established methods for measuring fluidity [4] and the confirmed observation that this compound does alter this physical property [1]. Future research should focus on generating a full dose-response curve for this compound's effect on fluorescence polarization and correlating it directly with functional outcomes like respiratory control ratios and calcium retention capacity.
Duchenne muscular dystrophy (DMD) is a severe X-linked recessive disorder affecting approximately 1:3,500 male births, characterized by mutations in the gene encoding dystrophin protein that disrupts the dystrophin-glycoprotein complex in muscle cells. This structural instability leads to progressive muscle wasting, weakness, and eventual cardiac dysfunction. A central pathological feature is the disruption of calcium homeostasis, with increased sarcolemmal permeability to calcium ions resulting in elevated intracellular calcium concentrations that activate proteases and lipases, ultimately causing muscle fiber degradation [1] [2]. Mitochondria play a crucial role in this pathological cascade, as they undergo significant reprogramming in DMD, exhibiting reduced oxidative phosphorylation capacity, increased reactive oxygen species production, and impaired ability to buffer calcium overload [1] [3].
The mitochondrial permeability transition pore (MPTP) has emerged as a key therapeutic target in DMD pathology. This non-selective protein channel in the inner mitochondrial membrane opens in response to matrix calcium overload, leading to collapse of the membrane potential, disruption of ionic homeostasis, and release of factors triggering necrosis and apoptosis [1]. MPTP opening is regulated by cyclophilin D, a matrix peptidyl-prolyl cis-trans isomerase that facilitates pore assembly [1]. Alisporivir (Debio-025), a non-immunosuppressive cyclosporin A analog, specifically inhibits cyclophilin D activity, thereby desensitizing the MPTP to calcium-induced opening and maintaining mitochondrial integrity [1] [3]. Research demonstrates that this compound treatment reduces inflammation, improves muscle function, and enhances mitochondrial ultrastructure in dystrophin-deficient mdx mice, making it a promising candidate for DMD therapy [1].
The Calcium Retention Capacity assay is a fundamental method for evaluating MPTP function and the efficacy of inhibitors like this compound. This assay measures the total amount of calcium that mitochondria can accumulate before undergoing permeability transition, which represents a critical threshold in mitochondrial health. When the MPTP opens, accumulated calcium is released from the matrix, causing a sudden and sustained increase in extra-mitochondrial calcium levels that can be detected fluorometrically [4]. The CRC assay serves as an excellent phenotypic screening tool for MPTP inhibitors, allowing researchers to quantify the protective effects of compounds like this compound in isolated mitochondria or permeabilized cells [4].
Table 1: Essential Equipment for CRC Assay
| Equipment Type | Specification | Application Note |
|---|---|---|
| Microplate Reader | BMG LABTECH or equivalent with injectors | Capable of fluorescence intensity measurements with kinetic cycles |
| Excitation Filter | 485 nm | For Calcium Green-5N excitation |
| Emission Filter | 530 nm | For Calcium Green-5N emission |
| Microplates | Black 96-well | Optimal for fluorescence measurements |
| Temperature Control | 25°C | Maintain consistent assay temperature |
Table 2: Key Reagents for CRC Assay
| Reagent | Specification | Purpose |
|---|---|---|
| Calcium Green-5N | Thermo Fisher Scientific, Cat. No. C3737 | Low-affinity, membrane-impermeable calcium indicator |
| Calcium chloride | Sigma-Aldrich | Calcium source for uptake experiments |
| Isolation buffer | 67 mM Sucrose, 50 mM KCl, 10 mM EDTA, 0.2% BSA, 50 mM Tris/HCl (pH 7.4) | Mitochondrial isolation medium |
| Assay buffer | 120 mM KCl, 5 mM NaH₂PO₄, 2.5 mM potassium malate, 2.5 mM potassium glutamate, 10 mM HEPES/KOH (pH 7.4) | Respiration and calcium uptake measurements |
| This compound | Medchemexpress, Cat. No. HY-12559 | Cyclophilin D inhibitor (dissolved in DMSO:ethanol:saline) |
Mitochondrial Isolation:
Fluorophore Preparation:
Reaction Setup:
Instrument Programming:
Data Acquisition and Analysis:
Beyond MPTP function, assessing calcium uptake kinetics provides valuable information about the activity of the Mitochondrial Calcium Uniporter (MCU), the primary pathway for calcium entry into the mitochondrial matrix. In DMD models, alterations in calcium uniporter function contribute to defective calcium handling, making this assay particularly relevant for evaluating therapeutic interventions [7]. This protocol utilizes a fluorometric approach to directly monitor extra-mitochondrial calcium levels in real-time, providing insights into the initial rate and capacity of mitochondrial calcium uptake.
Cell Preparation:
Permeabilization and Measurement:
Data Analysis:
Table 3: this compound Efficacy in DMD Models - Functional and Biochemical Parameters
| Parameter | mdx Control | mdx + this compound (5 mg/kg/day) | Wild-Type Control | Experimental Details |
|---|---|---|---|---|
| Serum AST Levels | Significantly elevated | Significant reduction [1] | Normal baseline | 4-week treatment, 8-week-old mice |
| Muscle Endurance | Strongly decreased | Significant improvement [1] | Normal baseline | Paw grip endurance test |
| Mitochondrial Ultrastructure | Variable size, swollen, damaged cristae | Improved organization, normalized structure [1] | Ordered arrangement | Electron microscopy of skeletal muscle |
| Sarcomere Width | Significant reduction | Increased toward normal [1] | Normal width | Electron microscopy analysis |
| Calcium Retention Capacity | Decreased | Increased rate of calcium uptake [7] | Normal | Skeletal muscle mitochondria |
| MPTP Opening Threshold | Lowered | Increased resistance to opening [1] | Normal | Calcium-induced pore opening |
Table 4: Mitochondrial Functional Parameters Following this compound Treatment
| Parameter | mdx Control | mdx + this compound | Wild-Type Control | Assay Method |
|---|---|---|---|---|
| Oxidative Phosphorylation | Decreased | Normalized respiration [1] | Normal | Oxygraph-2k respirometry |
| Lipid Peroxidation | Elevated | Significant reduction [1] | Normal baseline | TBARS assay |
| Mitochondrial Biogenesis | Altered | Suppressed Ppargc1a expression [1] | Normal | Gene expression analysis |
| Mitophagy Activity | Increased | Reduced Pink1/Parkin expression [7] | Normal | Gene expression analysis |
| Heart Mitochondrial Function | Hyperactive | Maintained increased activity [2] | Normal | Cardiac mitochondrial respirometry |
| Cardiac Excitation Transmission | Altered | Significant modification [2] | Normal | ECG analysis |
Figure 1: this compound's mechanism of action in Duchenne muscular dystrophy. The pathway illustrates how this compound inhibits cyclophilin D-mediated MPTP opening, protecting mitochondria from calcium-induced dysfunction in dystrophin-deficient muscle cells.
Figure 2: Calcium Retention Capacity (CRC) assay workflow. The diagram outlines the key steps in evaluating MPTP function and the protective effects of this compound using a fluorometric approach in isolated mitochondria.
When conducting mitochondrial calcium assays, several quantitative parameters provide critical insights into mitochondrial function and therapeutic efficacy:
Research indicates that this compound treatment should produce measurable improvements in mitochondrial calcium handling across multiple parameters. In skeletal muscle mitochondria from mdx mice, this compound increases the rate of calcium uptake and enhances calcium retention capacity, indicating improved MPTP resistance [7]. These functional improvements correlate with structural benefits, including better-organized mitochondrial cristae, reduced swelling, and more normal organelle size distribution [1]. Additionally, this compound reduces markers of mitophagy (Pink1 and Parkin expression) in skeletal muscle, suggesting decreased mitochondrial damage [7].
For optimal results with this compound studies, consider these methodological refinements:
The protocols and application notes detailed in this document provide a comprehensive framework for investigating this compound's effects on mitochondrial calcium handling in Duchenne muscular dystrophy models. The Calcium Retention Capacity and calcium uptake kinetics assays offer robust, quantitative methods for evaluating MPTP function and MCU activity, serving as key pharmacodynamic assessments in preclinical drug development. Through systematic application of these methodologies, researchers can effectively quantify the therapeutic potential of this compound and other cyclophilin D-targeting compounds, advancing the development of mitochondria-targeted therapies for DMD and related neuromuscular disorders.
Alisporivir is a non-immunosuppressive analog of Cyclosporine A that inhibits host cyclophilins and has been investigated as a broad-spectrum antiviral agent [1]. While its primary mechanism involves blocking viral replication, a significant immunostimulatory function was discovered: the enhancement of Major Histocompatibility Complex class I (MHC-I) antigen presentation [2]. This property is crucial for the activation of antigen-specific CD8+ T cells, which are key mediators of antiviral and anti-tumor immunity [3].
This protocol details the methodology for using this compound to stimulate antigen presentation in vitro, based on a established cell culture model [2]. The application is particularly relevant for researchers in immunology and drug development aiming to boost adaptive immune responses for therapeutic purposes.
The core finding is that this compound pretreatment of target cells enhances their ability to activate antigen-specific CD8+ T cells by approximately 40%, as measured by interferon-gamma (IFN-γ) production [2]. This effect is linked to an increase in surface MHC-I expression.
Table 1: Quantitative Effects of this compound on Antigen Presentation and Surface Markers
| Parameter Measured | Effect of this compound | Key Experimental Condition | Citation |
|---|---|---|---|
| Antigen-specific CD8+ T cell activation | ~40% enhancement | Co-culture with pretreated HLA-A2+ hepatoma cells | [2] |
| MHC-I (HLA-A2) surface expression | Increased | Treatment of various cell lines for 3 days | [2] |
| β2-microglobulin surface expression | Increased | Treatment of various cell lines for 3 days | [2] |
| Mechanism: MHC-I transcript levels | No change | Treatment of hepatoma cells | [2] |
| Mechanism: Blocked by Proteasome Inhibitor | Complete blockade | Co-treatment with MG132 | [2] |
The following diagram outlines the overall experimental workflow for evaluating the effect of this compound on antigen presentation.
The proposed mechanism by which this compound enhances antigen presentation involves the increased loading of peptides onto MHC-I molecules, rather than increasing total MHC-I protein production. The following diagram illustrates this pathway and the experimental evidence supporting it.
Key evidence for the mechanism includes:
Alisporivir is a non-immunosuppressive cyclosporine A analog and a cyclophilin inhibitor. While its primary antiviral activity against viruses like HCV and HBV is well-known, research indicates it also has an immunostimulatory function by enhancing the Major Histocompatibility Complex class I (MHC-I) antigen presentation pathway [1].
This enhanced antigen presentation leads to more effective activation of antigen-specific CD8+ T cells, which can further contribute to its antiviral efficacy. The proposed mechanism does not involve increasing MHC-I transcript or protein levels but appears to influence peptide availability. The enhancement of MHC-I surface expression can be completely blocked by proteasome inhibitors, suggesting the effect depends on protein degradation and antigen processing [1].
The diagram below illustrates this proposed mechanism.
The immunostimulatory effect of this compound was demonstrated in a hepatoma cell culture model engineered to endogenously express the HLA-A*02 MHC-I allele and constitutively express an epitope-matched HCV protein (NS5BEM) [1].
The table below summarizes the quantitative data from these key experiments:
| Experimental Readout | Effect of this compound | Notes / Context |
|---|---|---|
| Antigen-specific CD8+ T cell activation | Increased by ~40% | Measured by intracellular IFN-γ production in T cells co-cultured with this compound-pretreated target cells [1]. |
| MHC-I Surface Expression | Induced an increase | Observed on several cell lines; measured using flow cytometry with anti-HLA-A*02 and anti-β2 microglobulin antibodies [1]. |
| β2-microglobulin Surface Expression | Induced an increase | Measured alongside MHC-I [1]. |
| MHC-I Transcript & Protein Levels | No enhancement | Confirmed that surface increase was not due to upregulated gene expression or total protein synthesis [1]. |
| Inhibition by Proteasome Inhibitors | Completely blocked MHC-I increase | Suggests mechanism depends on proteasome-mediated peptide generation [1]. |
This protocol is adapted from the research study to provide a detailed workflow for assessing the impact of this compound on MHC-I surface expression using flow cytometry [1].
The overall workflow from cell treatment to data analysis is summarized below.
The emergence and spread of Plasmodium falciparum resistance to artemisinin-based combination therapies (ACTs) poses a severe threat to global malaria eradication efforts. There is an urgent need to develop new antimalarial drugs or repurpose existing ones to combat this challenge. Alisporivir, a non-immunosuppressive analog of cyclosporin A originally developed for hepatitis C virus (HCV) infection, has been identified as a potent candidate through rational, target-based repurposing [1] [2].
The primary mechanism of action against P. falciparum involves high-affinity binding to the parasite protein PfCyclophilin 19B (PfCYP19B). Research confirms that PfCYP19B is overexpressed in artemisinin-resistant parasites (specifically in strains with the PfKelch13 R539T mutation), and this compound interaction with this target is a key factor in its antiplasmodial activity [1] [2]. Notably, this compound acts synergistically with dihydroartemisinin (DHA), significantly enhancing the efficacy of this core artemisinin derivative and reducing the survival of artemisinin-resistant ring-stage parasites [1] [2].
The tables below summarize core experimental data on this compound's antimalarial activity.
Table 1: Antimalarial Activity of this compound Against Resistant Strains
| Parasite Strain | Phenotype | Resistance Index (Ri)* | Interpretation |
|---|---|---|---|
| PfRKL-9 | Chloroquine-Resistant | 2.14 ± 0.23 | Potent activity maintained |
| PfKelch13 R539T | Artemisinin-Resistant | 1.15 ± 0.04 | Highly potent activity; effectively overcomes resistance |
*The Resistance Index (Ri) is defined as the ratio of the IC₅₀ value of the resistant line to the IC₅₀ value of the sensitive line. A value close to 1.0 indicates little to no observed resistance [1] [2].
Table 2: Key Molecular and Pharmacological Properties of this compound
| Property | Value / Finding | Method / Assay |
|---|---|---|
| Primary Target | PfCyclophilin 19B (PfCYP19B) | In silico docking, Molecular dynamic simulation |
| Binding Affinity (Kd) | 354.3 nM | Biophysical assays |
| Expression in Resistant Parasites | Overexpressed in PfKelch13 R539T | Real-time transcript, Western blot, Immunofluorescence |
| Synergy | Synergistic with Dihydroartemisinin (DHA) | Ring Survival Assay, Combination studies |
| In Vivo Activity | Exhibited antimalarial activity | Murine model |
The following protocol is adapted from established ring-stage survival assays [3] and modified for assessing this compound's effect on artemisinin-resistant parasites. The eRRSA measures the survival of early ring-stage parasites after a brief, high-dose drug exposure, followed by an extended recovery period, providing a superior correlation with patient clearance half-lives.
1. Parasite Culture and Synchronization
2. Parasitaemia Quantification and Assay Setup
3. Drug Exposure and Wash
4. Extended Recovery and Sample Harvest
5. Quantitative PCR (qPCR) Readout
% Survival = (Parasite DNA in this compound-treated well / Mean Parasite DNA in DMSO-treated control wells) × 100The following diagrams, created using Graphviz, illustrate the proposed mechanism of action and the experimental workflow.
This diagram illustrates how this compound targets PfCyclophilin 19B to overcome artemisinin resistance.
This diagram outlines the key steps in the eRRSA protocol for evaluating this compound.
Alisporivir (ALV, DEB-025) represents a novel host-targeting antiviral approach to hepatitis C virus (HCV) treatment with several distinctive pharmacological advantages. As a cyclophilin inhibitor, this compound targets the host protein cyclophilin A, which is essential for HCV replication, rather than directly targeting viral enzymes. This mechanism provides pan-genotypic activity against all major HCV genotypes and creates a high barrier to resistance, addressing significant limitations of first-generation direct-acting antivirals (DAAs). Cyclophilin inhibitors like this compound function by binding to cyclophilin A and neutralizing its peptidyl-prolyl isomerase activity, which is required for proper folding and function of HCV non-structural proteins, thereby disrupting viral replication complexes. [1]
The development of this compound has been investigated in multiple clinical settings, including triple therapy regimens with pegylated interferon (PEG-IFN) and ribavirin (RBV), as well as interferon-free combinations. Unlike the cyclosporine analogs used in transplantation, structural modifications at position 3 of the this compound molecule result in stronger cyclophilin binding and approximately 10-fold higher antiviral effects, while modifications at position 4 eliminate calcineurin binding, resulting in minimal immunosuppressive activity. These properties made this compound a promising candidate for HCV treatment, particularly for difficult-to-treat populations and genotypes with limited therapeutic options. [1]
Table: Key Characteristics of this compound
| Property | Description |
|---|---|
| Mechanism | Cyclophilin inhibitor (host-targeting) |
| Molecular Target | Cyclophilin A |
| Antiviral Coverage | Pan-genotypic (Genotypes 1-4) |
| Dosing Frequency | Once or twice daily |
| Half-Life | 60-90 hours |
| Resistance Barrier | High |
| Notable Mutation | D320E (not sufficient for viral breakthrough) |
| Key Advantage | Effective against genotypes with limited DAA options |
The ESSENTIAL II phase 3 trial demonstrated that this compound significantly enhanced sustained virologic response (SVR) rates in treatment-naïve patients with chronic HCV genotype 1 infection when combined with PEG-IFN and RBV. This double-blind, randomized, placebo-controlled study evaluated multiple this compound dosing regimens, including 600 mg once daily (with response-guided therapy for 24 or 48 weeks or 48 weeks fixed duration) and 400 mg twice daily (response-guided). The overall SVR12 rate was 69% across all this compound groups compared to 53% in the PEG-IFN/RBV control group. Notably, the 400 mg twice daily regimen achieved the highest efficacy, with 90% SVR12 rates in patients who received more than 24 weeks of triple therapy. This dose-dependent response improvement highlights the importance of optimal dosing strategy in genotype 1 patients. [2]
The FUNDAMENTAL phase 2 trial focused on treatment-experienced genotype 1 patients who had previously failed PEG-IFN/RBV therapy, including null responders, partial responders, and relapsers. In this challenging population, this compound 400 mg twice daily with PEG-IFN-α2a and RBV demonstrated particularly impressive results, achieving complete early virologic response (cEVR) in 73% of relapsers, 70% of null responders, and 68% of partial responders. The SVR12 rates in this compound-treated patients were substantially higher across all response categories compared to placebo: 65% vs. 26% in relapsers, 63% vs. 5% in partial responders, and 68% vs. 3% in null responders. These results demonstrate that this compound can effectively resensitize difficult-to-treat populations to interferon-based therapy, potentially through its unique host-targeting mechanism. [3] [1]
Table: Clinical Efficacy of this compound in HCV Genotype 1 Patients
| Trial | Population | Regimen | SVR12/SVR24 | Key Findings |
|---|---|---|---|---|
| ESSENTIAL II [2] | Treatment-naïve | ALV 400mg BID + PR >24 weeks | 90% | Highest efficacy with twice-daily dosing |
| ESSENTIAL II [2] | Treatment-naïve | All ALV regimens + PR | 69% | Superior to PR alone (53%) |
| FUNDAMENTAL [3] | Prior relapsers | ALV 400mg BID + PR | 65% | Significant improvement vs. placebo (26%) |
| FUNDAMENTAL [3] | Prior null responders | ALV 400mg BID + PR | 68% | Marked efficacy in hardest-to-treat patients |
| FUNDAMENTAL [3] | Prior partial responders | ALV 400mg BID + PR | 63% | Substantial improvement vs. placebo (5%) |
| Phase IIb [1] | Treatment-naïve | ALV + PR 48 weeks | 76% | Higher than PR control (55%) |
The VITAL-1 study investigated this compound in treatment-naïve patients with HCV genotype 2 or 3 infection, exploring both interferon-containing and interferon-free regimens. In this trial, 340 patients without cirrhosis were randomized to various this compound-based regimens, with sustained virological response 24 weeks post-treatment (SVR24) rates ranging from 80% to 85% across this compound arms, compared to 58% with PEG-IFN/RBV alone. A particularly noteworthy finding was that in patients who achieved rapid virologic response (RVR), the interferon-free regimen of this compound plus RBV resulted in 92% SVR24 rates per protocol analysis. This demonstrates that a subset of genotype 2/3 patients can achieve excellent outcomes without interferon-related side effects. Interestingly, both RVR and SVR rates to this compound interferon-free regimens were numerically higher in genotype 3-infected patients compared to genotype 2, suggesting potentially enhanced activity against this genotype. [4] [1]
Viral breakthrough occurred in only 3% of patients receiving this compound-based regimens in the VITAL-1 trial, confirming the high genetic barrier to resistance characteristic of host-targeting agents. The safety profile of interferon-free this compound regimens was markedly better than interferon-containing regimens, with reduced frequency and severity of adverse events. These findings position this compound as a promising agent for interferon-free therapy, particularly in genotypes 2 and 3, and suggest its potential value in combination with direct-acting antivirals for pan-genotypic regimens. [4]
Based on clinical trial data, this compound demonstrates efficacy across multiple dosing regimens, with optimal dosing dependent on HCV genotype, treatment history, and concomitant medications:
For genotype 1, treatment-naïve patients: this compound 400 mg twice daily with PEG-IFN-α2a and weight-based ribavirin (1000-1200 mg/day) for 48 weeks provides the highest efficacy, with SVR12 rates of 90% in those completing >24 weeks of therapy. Alternative regimens include this compound 600 mg once daily with response-guided therapy (24-48 weeks based on virologic response). [2]
For genotype 1, treatment-experienced patients: this compound 400 mg twice daily with PEG-IFN-α2a and weight-based ribavirin for 48 weeks is recommended, demonstrating significant efficacy even in prior null responders. [3]
For genotype 2/3, treatment-naïve patients: Multiple options exist:
Ribavirin dosing follows established guidelines when used in combination with this compound:
With PEG-IFN-α2a:
With PEG-IFN-α2b:
Dose adjustments may be required based on adverse events or laboratory abnormalities:
Hemoglobin monitoring: Reduce ribavirin dose for hemoglobin <10 g/dL in patients without cardiac disease, or for decreases >2 g/dL in any 4-week period in patients with stable cardiac disease. Discontinue therapy if hemoglobin <8.5 g/dL. [5]
Renal impairment:
Discontinuation criteria: Consider discontinuation if no ≥2 log10 HCV RNA drop at week 12 or detectable HCV RNA at week 24, regardless of genotype. [5]
Standardized virologic monitoring is essential for evaluating treatment response and guiding therapy duration in this compound clinical trials:
HCV RNA Quantification: Use sensitive real-time PCR assays with lower limit of quantification (LLOQ) ≤25 IU/mL and lower limit of detection (LLOD) ≤10 IU/mL. Perform testing at baseline, weeks 4, 12, 24, end of treatment, and 12/24 weeks post-treatment. [7]
Response Definitions:
The tables below summarize the concentrations of this compound used in recent in vivo and in vitro studies, where it demonstrated therapeutic efficacy without reported mitochondrial toxicity.
Table 1: In Vivo (Animal Model) Concentrations
| Model / Organism | Indication | Effective Dose | Administration Route & Duration | Key Positive Outcomes | Source |
|---|---|---|---|---|---|
| Diabetic C57BL/6NCrl mice | Diabetes Mellitus | 2.5 mg/kg/day [1] [2] | Intraperitoneal (i.p.), 20-21 days | Improved glucose tolerance; Restored mitochondrial ultrastructure & function in skeletal and cardiac muscle [1] [2] |
Table 2: In Vitro (Cell Culture) Concentrations
| Cell Type | Condition | Effective Concentration | Exposure Time | Key Positive Outcomes | Source |
|---|---|---|---|---|---|
| Primary Mouse Lung Endothelial Cells | Hyperglycemia | 5 µM [3] [4] | 24 hours | Increased cell viability; Restored mitochondrial membrane potential; Normalized MPT pore opening [3] [4] |
To empirically determine the toxicity threshold of this compound in your specific model system, you can employ the following established assays.
This assay detects compounds that specifically target mitochondrial function by comparing cytotoxicity in glucose-rich versus galactose-rich media [5] [6].
This assay directly measures the health of the mitochondrial electrochemical gradient, which is critical for energy production and is disrupted during MPT pore opening [6].
The following diagram outlines the logical workflow for determining the mitochondrial toxicity threshold of a compound like this compound, integrating the protocols described above.
Q1: At what concentration does this compound itself become toxic to mitochondria? The searched literature did not report a specific toxic concentration for this compound. In the studies cited, it was used at 2.5 mg/kg/day in mice and 5 µM in primary cell cultures to alleviate pre-existing mitochondrial dysfunction caused by diabetes or hyperglycemia, without inducing toxicity itself [1] [3] [2]. The toxic threshold is model-dependent and must be determined empirically using the protocols above.
Q2: The Glu/Gal assay did not show toxicity for my compound. Does this rule out all mitochondrial toxicity? Not necessarily. The Glu/Gal assay is excellent for detecting inhibitors of oxidative phosphorylation. However, it may not detect all forms of mitochondrial damage, such as some that occur through mechanisms like the MPT pore. Using the MMP assay in conjunction with the Glu/Gal assay provides a more comprehensive safety profile [6].
Q3: What is a reliable positive control for these assays?
Alisporivir-induced hyperbilirubinemia results from the concurrent inhibition of key hepatocyte transporters [1]:
This mechanism is distinct from hepatotoxicity. In clinical trials, ALT activity normalized faster in this compound-containing arms than in control arms, and the hyperbilirubinemia was not correlated with liver damage [1]. The following diagram illustrates this mechanism.
The table below summarizes the incidence and characteristics of hyperbilirubinemia observed in key this compound clinical trials.
| Clinical Trial (Phase) | Patient Population | This compound Dosing Regimen | Hyperbilirubinemia Incidence & Severity | Management & Outcome |
|---|---|---|---|---|
| Phase II (ESSENTIAL) [2] | Treatment-naïve, GT1 | 600 mg / 800 mg QD or 400 mg BID + PEG-IFN/RBV | Not specified | Transient and reversible; associated with initial loading dose |
| Phase IIb (FUNDAMENTAL) [1] | GT1 non-responders/relapsers | 400 mg BID + PEG-IFN/RBV | 19% (across all ALV arms) | Well-tolerated; low discontinuation rates |
| Multiple Phase II Studies [1] | 639 patients across studies | Various doses | 2.5% (16/639) had significant hyperbilirubinemia (>5x ULN) | Not associated with liver damage; ALT normalized faster in ALV arms |
| Phase I [3] | HIV/HCV co-infected | 1200 mg BID (monotherapy) | Led to discontinuation in a few patients | Transient |
For researchers designing clinical trials, the following points are critical for monitoring and managing this adverse event.
Q1: Is hyperbilirubinemia during this compound treatment a sign of liver injury? A1: No. Clinical data indicates that this specific hyperbilirubinemia is mechanistically unrelated to hepatotoxicity. It results from the inhibition of bilirubin transporters (OATP and MRP2), and liver transaminase (ALT) levels typically normalize despite the elevated bilirubin [3] [1].
Q2: Were there any serious safety events that halted the clinical development of this compound? A2: Yes. While hyperbilirubinemia was manageable, the US FDA placed the this compound program on a full clinical hold in April 2012 due to a cluster of acute pancreatitis cases, one of which was fatal. This event occurred in a trial group receiving this compound-based triple therapy, leading to the discontinuation of the clinical program [1].
Q3: Does hyperbilirubinemia lead to high discontinuation rates in clinical trials? A3: No. According to pooled data from phase II studies, discontinuation rates due to adverse events were low and similar between this compound-containing arms and control arms. Despite the frequency of hyperbilirubinemia, it did not lead to widespread treatment discontinuation [1] [2].
The following table summarizes key quantitative findings from a recent study on Alisporivir and its interaction with artemisinin-resistant malaria parasites [1] [2].
| Parameter | Value / Finding | Significance / Context |
|---|---|---|
| This compound Kd for PfCyclophilin 19B | 354.3 nM [2] | High-affinity binding to the identified parasite target [2]. |
| This compound Ri (PfKelch13R539T) | 1.15 ± 0.04 [1] [2] | Low Resistance Index (Ri) indicates potency against artemisinin-resistant strains. Ri = IC₅₀(resistant) / IC₅₀(sensitive) [1]. |
| Ring Survival (0-3h RSA) with this compound | Significant decrease [1] [2] | Effectively kills artemisinin-resistant ring-stage parasites [1]. |
| Interaction with DHA | Synergistic [1] [2] | This compound increases the efficacy of DHA [2]. |
Here are detailed methodologies and common issues for key experiments, presented in a FAQ format.
Q: What is the purpose of this assay? A: The RSA measures the ability of early ring-stage parasites (0-3 hours post-invasion) to survive drug exposure. It is a key method for quantifying resistance to artemisinin and for testing the activity of new drugs like this compound against these resistant forms [1] [2].
Q: What is the detailed protocol?
Q: We see high variability in survival rates. What could be wrong? A: The most critical factor is parasite synchronization. Even a small contamination with more mature stages can lead to artificially low survival rates, as these stages are more susceptible to drugs. Ensure your synchronization process is highly efficient and confirm the stage purity with Giemsa-stained smears before starting the assay.
Q: How can I formally demonstrate synergy between this compound and DHA? A: This requires testing a range of concentrations for each drug alone and in combination to calculate a Combination Index (CI) using software like CompuSyn.
Q: What is the step-by-step method?
Q: Our combination data is inconclusive. What should we check? A: First, verify that the individual dose-response curves for each drug are clean and yield a reliable IC₅₀. If the solo drug data is noisy, the combination analysis will be unreliable. Second, ensure the fixed ratio used for the combination is sensible; testing a ratio where one drug is overwhelmingly potent can mask a synergistic effect.
The diagrams below illustrate the experimental journey and the proposed molecular mechanism for the drug synergy, generated using Graphviz per your specifications.
This diagram illustrates the proposed molecular mechanism by which this compound and DHA work together against artemisinin-resistant P. falciparum [1] [2] [3].
This flowchart outlines the key experimental steps for evaluating the this compound and DHA combination, from culture to data analysis [1] [2].
The provided data and protocols offer a strong starting point. A key next step would be to perform isobologram analysis or calculate the Combination Index (CI) to determine the optimal synergistic ratio for your specific parasite lines and conditions.
The core issue you may encounter is a dose-dependent suppression of mitochondrial oxygen consumption. The following table summarizes the critical experimental observations from studies on rat skeletal muscle mitochondria [1].
| This compound Concentration | Effect on Oxygen Consumption | Effect on Membrane Potential (ΔΨm) | Postulated Primary Mechanism |
|---|---|---|---|
| 1 μM | No significant effect on oxidative phosphorylation parameters [1]. | No significant effect reported [1]. | Increased calcium capacity via MPT pore inhibition [1]. |
| 5 μM | Suppression of oxygen consumption, more pronounced than with Cyclosporin A (CsA) [1]. | Decrease in membrane potential [1]. | Inhibition of electron transport in the respiratory chain due to restricted mobility of coenzyme Q (CoQ), linked to reduced membrane fluidity [1]. |
The mechanism behind this suppression is distinct from its intended action on the Mitochondrial Permeability Transition (MPT) pore. At high concentrations (5 μM), this compound integrates into the lipid membrane, reducing its fluidity. This physically impedes the diffusion of coenzyme Q, a critical electron carrier in the respiratory chain, leading to reduced electron transport, a drop in membrane potential, and consequently, suppressed oxygen consumption [1].
Here are answers to common questions and guidance for troubleshooting this specific issue.
FAQ: Why is oxygen consumption suppressed in my mitochondrial assays when using a 5 μM dose of this compound? This is a documented, concentration-dependent effect. At 5 μM, this compound's lipophilic nature causes it to accumulate in mitochondrial membranes, reducing fluidity. This physically hinders the movement of coenzyme Q, a key component of the electron transport chain, leading to suppressed respiration [1].
Troubleshooting Steps:
Below is a generalized protocol for assessing this compound's effects on mitochondrial oxygen consumption, based on methods from the literature [1] [2] [3].
| Step | Procedure | Key Parameters & Notes |
|---|---|---|
| 1. Mitochondrial Isolation | Isolate mitochondria from tissue (e.g., skeletal muscle, heart) via differential centrifugation [2] [3]. | Isolation medium: 67 mM Sucrose, 50 mM KCl, 10 mM EDTA, 0.2% BSA, 50 mM Tris/HCl (pH 7.4). Keep samples on ice [3]. |
| 2. Drug Preparation | Prepare this compound stock solution in DMSO. Create final working concentrations in respiration buffer. | Standard final concentrations: 1 μM and 5 μM. Include a vehicle control (e.g., 0.05% DMSO) [1]. |
| 3. Oxygen Consumption Assay | Use a Clark-type oxygen electrode (e.g., Oroboros Oxygraph-2k) to measure O₂ flux in real-time [1] [3]. | Parameters: Measure in states of active respiration (State 3, with ADP) and resting respiration (State 4, after ADP depletion). Calculate the Respiratory Control Index (RCI). |
| 4. Membrane Potential (ΔΨm) Assessment | Simultaneously or separately, monitor membrane potential using a fluorescent dye (e.g., Safranin O or Rhodamine 123) with a fluorometer. | A collapse in ΔΨm often correlates with suppressed oxygen consumption [1]. |
| 5. Data Analysis | Analyze the rates of oxygen consumption (nmol O₂/min/mg protein) and calculate RCI. Compare treated groups to vehicle control. | Statistical significance is typically determined using ANOVA with post-hoc tests (e.g., Tukey's) [2]. |
The following diagrams, created with Graphviz, illustrate the logical workflow for the experiment and the proposed mechanism of action for this compound.
Diagram 1: Simplified experimental workflow for assessing mitochondrial oxygen consumption. RCI: Respiratory Control Index.
Diagram 2: Proposed mechanism for the dose-dependent effects of this compound on mitochondria. Low dose (1 μM, green path) shows the desired therapeutic effect. High dose (5 μM, red path) leads to the off-target suppression of oxygen consumption.
This compound is a non-immunosuppressive cyclic peptide that acts as a potent inhibitor of cyclophilin D (CypD), a key regulator of the Mitochondrial Permeability Transition Pore (MPT pore) [1] [2] [3]. Its primary action is on mitochondrial membranes rather than the general plasma membrane.
The following table summarizes key experimental findings from recent studies:
| Experimental Model | Key Findings Related to this compound | Dosage & Administration | Citation |
|---|---|---|---|
| mdx mice (model of Duchenne Muscular Dystrophy) | Reduces inflammation; improves muscle function & ultrastructure; improves mitochondrial respiration & calcium homeostasis; suppresses mitochondrial biogenesis & dynamics. | 5 mg/kg/day, intraperitoneal [1] | |
| C57BL/6NCrl mice (model of Type II Diabetes) | Improves glucose tolerance; restores mitochondrial ultrastructure & function (respiration, ATP synthesis); normalizes mitochondrial dynamics; reduces oxidative stress. | 2.5 mg/kg/day, intraperitoneal [3] | |
| In vitro & clinical trials (Antiviral activity) | Binds to Cyclophilin A (CypA), inhibiting the replication of viruses like HCV and HIV-1. Note: Clinical trials for HCV were halted due to toxicity concerns [2] [4]. | N/A (varies by study) |
For researchers investigating this compound's cellular effects, here is a generalized workflow based on the methodologies in the cited literature.
Based on the available literature, here are critical factors to control for in your experiments with this compound:
Since the search results did not yield direct data on this compound and membrane fluidity, I suggest the following approaches to explore this question:
The core mechanism by which alisporivir mitigates mitochondrial dysfunction is through the inhibition of Cyclophilin D, a key regulator of the mPTP. The following diagram illustrates how this action preserves ETC function.
This preservation of mitochondrial integrity counteracts the detrimental effects of conditions like Hepatitis C virus (HCV) infection [1], diabetes [2], and Duchenne muscular dystrophy [3], which are characterized by elevated cellular stress, calcium dysregulation, and mPTP sensitization.
The protective effects of this compound on mitochondrial function, particularly in improving outcomes linked to ETC efficiency, are supported by multiple animal studies. The table below summarizes key quantitative findings.
| Experimental Model | Treatment Regimen | Key Mitochondrial Findings | Reference |
|---|---|---|---|
| Diabetic mice (High-fat diet/Streptozotocin-induced) | 2.5 mg/kg/day, intraperitoneal, 21 days | ↑ ADP-stimulated respiration; ↑ Respiratory Control Ratio (RCR); ↑ ATP synthase levels; ↓ Lipid peroxidation; Normalized mitochondrial ultrastructure. | [2] |
| mdx mice (Model of Duchenne muscular dystrophy) | Intraperitoneal administration (specific dose from source not provided) | Improved respiration & oxidative phosphorylation; ↓ Lipid peroxidation; Suppressed MPT pore opening; Improved calcium homeostasis. | [3] |
| Cell-based model (HCV protein-mediated dysfunction) | In vitro application | Prevented decrease in cell respiration; Prevented collapse of mitochondrial membrane potential; Prevented ROS overproduction and calcium overload. | [1] |
Below is a detailed methodology for assessing the effects of this compound on mitochondrial respiration and ETC function, based on protocols from the cited research [2] [3].
Mitochondrial Isolation: Sacrifice the experimental animals and rapidly dissect the tissue of interest (e.g., skeletal muscle or liver). Immediately place the tissue in an ice-cold isotonic isolation buffer containing sucrose or mannitol, EDTA, and a protective protein like BSA. Mince the tissue finely and homogenize it gently using a Potter-Elvehjem homogenizer. Centrifuge the homogenate at low speed (e.g., 800 × g for 10 min at 4°C) to remove cell debris and nuclei. Then, centrifuge the resulting supernatant at high speed (e.g., 10,000 × g for 10 min at 4°C) to pellet the intact mitochondria. Carefully resuspend the final mitochondrial pellet in a suitable respiration buffer [2] [3].
Respiratory Measurements Using an Oxygraph: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph or Clark-type electrode) with a chamber containing respiration buffer maintained at a constant temperature (e.g., 37°C). Add the isolated mitochondrial sample to the chamber. The standard substrate-inhibitor protocol to assess different respiratory states includes:
Data Analysis: Calculate key parameters:
Issue: High Background ROS in Controls
Issue: Low Respiratory Control Ratio (RCR)
Issue: Inconsistent this compound Effects
The following table summarizes the key findings on how Alisporivir affects coenzyme Q and mitochondrial electron transport.
| Aspect | Description |
|---|---|
| Primary Finding | This compound suppresses electron transport in the mitochondrial respiratory chain [1]. |
| Proposed Mechanism | Inhibition of electron transport occurs "due to limited mobility of coenzyme Q" [1]. |
| Root Cause | The lipophilic nature of this compound causes it to accumulate in the lipid phase of mitochondrial membranes, decreasing membrane fluidity [1]. |
| Experimental Evidence | Demonstrated in experiments on rat skeletal muscle mitochondria [1]. This compound was more potent than Cyclosporin A at a 5 µM concentration [1]. |
The key evidence comes from a 2022 study that investigated the effect of this compound on the bioenergetics of rat skeletal muscle mitochondria [1]. Here are the relevant methodological details:
The diagram below illustrates the sequence of events leading to the limitation of coenzyme Q mobility, based on the proposed mechanism.
When designing experiments with this compound, please consider the following:
The table below summarizes the key structural differences between Cyclosporin A (CsA) and Alisporivir (Debio 025) that underlie this compound's non-immunosuppressive nature.
| Feature | Cyclosporin A (CsA) - Immunosuppressive | This compound (Debio 025) - Non-immunosuppressive | Functional Consequence |
|---|---|---|---|
| Residue at Position 3 | Sarcosine (SAR) [1] | N-methyl-D-alanine (DAM) [1] | Contributes to conformational flexibility and high-affinity CypA binding without enabling CaN interaction [1]. |
| Residue at Position 4 | N-methyl-L-leucine (MLE) [2] | N-ethyl-L-valine (NEV) [2] [1] | The N-ethyl group creates steric hindrance, physically blocking interaction with calcineurin's hydrophobic cavity [2] [1]. |
| CypA Binding | Binds Cyclophilin A (CypA) with high affinity (K_d ~11 nM) [1]. | Binds CypA with similar or slightly better affinity (K_d ~7-8 nM); slower dissociation rate (k_off ~2.4 × 10⁻⁴ s⁻¹) than CsA (k_off ~27 × 10⁻⁴ s⁻¹) [1]. | Underlies potent anti-HCV properties. The more stable complex is still incapable of recruiting CaN [2] [1]. |
| Calcineurin (CaN) Interaction | The CypA-CsA complex binds to and inhibits calcineurin phosphatase activity [1]. | The CypA-Alisporivir complex cannot bind or inhibit calcineurin [2] [1]. | Loss of immunosuppressive activity; T-cell activation via the NFAT pathway remains intact [1]. |
The following experiments are key to validating the mechanism of action and non-immunosuppressive character of this compound.
This experiment directly tests whether the CypA-drug complex can bind to calcineurin.
This is a functional cellular assay to confirm the lack of immunosuppressive activity.
| Question / Issue | Possible Cause & Solution |
|---|
| In our SPR assay, we see weak, non-specific binding of the CypA-Alisporivir complex to calcineurin. | Cause: Non-specific protein-protein interactions. Solution: Include a running buffer with a non-ionic detergent (e.g., 0.05% Tween-20) and increase the salt concentration (e.g., 150-300 mM NaCl) to reduce non-specific binding. | | Our T-cell activation assay shows high variability in the IL-2 readout. | Cause: Donor-to-donor variability in PBMC responsiveness. Solution: Use PBMCs from at least 3 different donors for biological replicates. Pre-test donor responsiveness to the chosen stimulant and normalize the data to the vehicle control for each donor. | | Does this compound have any effect on the immune system? | Yes. Unlike CsA, which suppresses it, this compound can stimulate antigen presentation. It increases MHC-I surface expression on hepatoma cells, leading to enhanced activation of antigen-specific CD8+ T cells by up to 40% [3] [4]. This may contribute to its antiviral efficacy. | | Why is this compound a more potent antiviral than CsA despite similar CypA affinity? | The slower dissociation rate (k_off) of this compound from CypA results in a more stable complex in the cellular environment. This prolonged inhibition of CypA is thought to underlie its increased potency against viruses like HCV [1]. |
The following diagrams illustrate the key signaling pathways that differentiate CsA and this compound.
The core difference lies in their ability to form an immunosuppressive complex with calcineurin (CaN). The following diagram illustrates this key divergence in their mechanisms of action.
The divergence stems from atomic-level structural differences [1]. In CsA, the N-methyl-l-leucine at position 4 creates a surface that readily interacts with calcineurin. In Alisporivir, this residue is replaced by the bulkier N-ethyl-l-valine (NEV). The ethyl group in NEV sterically hinders the interaction with calcineurin, preventing the formation of the ternary complex and thus abolishing immunosuppressive activity [1].
The table below summarizes key comparative data from various experimental models.
| Property | Cyclosporin A (CsA) | This compound (ALV) | Experimental Context & Notes |
|---|---|---|---|
| Immunosuppressive Activity | Yes | No | Defined by the inability to inhibit calcineurin and subsequent NF-AT signaling [1]. |
| Binding Affinity (Kd) to CypA | ~11 nM [1] | ~7-8 nM [1] | Measured by NMR/SPR. ALV has a slightly higher affinity and a 10x slower dissociation rate (k~off~) from CypA [1]. |
| Antiviral EC~50~ (Coronavirus) | Low micromolar range [2] [3] | Low micromolar range [2] [3] | In vitro assays using HCoV-229E, SARS-CoV, etc. Both show broad-spectrum antiviral activity [2]. |
| Effect on Mitochondrial Ca^2+^ Capacity | Increased at 1μM [4] | Increased at 1μM [4] | Isolated rat muscle mitochondria. Both inhibit the Mitochondrial Permeability Transition Pore (MPTP). |
| Effect on Mitochondrial Respiration | Suppressed at 5μM [4] | Suppressed at 5μM (more pronounced) [4] | Isolated mitochondria. Effect linked to reduced membrane fluidity and impaired coenzyme Q mobility [4]. |
| Clinical Safety (Key Events) | Nephrotoxicity, Hypertension [5] | Hyperbilirubinemia, Acute Pancreatitis [6] | CsA: Frequent AEs in uveitis patients [5]. ALV: Clinical hold due to pancreatitis cases [6]. |
To contextualize the data in the table, here are the methodologies behind some key findings.
1. X-ray Crystallography for Structural Analysis [1]
2. In Vitro Antiviral Activity Assay [2] [3]
3. Mitochondrial Bioenergetics Assessment [4]
The mechanistic differences translate into distinct clinical profiles:
| Feature | Cyclosporin A (CsA) | This compound (Ali) |
|---|---|---|
| Primary Molecular Target | Cyclophilin D (CypD) [1] [2] [3] | Cyclophilin D (CypD) [1] [4] [3] |
| MPT Pore Inhibition | Effective inhibitor; protects mitochondria from Ca²⁺-induced swelling and cell death [2] [3] | Effective inhibitor; reduces MPT pore opening, improves mitochondrial calcium handling [1] [5] [3] |
| Immunosuppressive Activity | Yes; inhibits calcineurin, leading to T-cell suppression [1] [2] | No; non-immunosuppressive analogue [1] [4] [5] |
| Key Therapeutic Benefit | Neuroprotection in models like traumatic brain injury and hypoglycemic coma [2] [6] | Improves muscle function in Duchenne Muscular Dystrophy (DMD) models; shows promise in alleviating mitochondrial dysfunction in diabetes models [1] [5] [3] |
| Impact on Mitochondrial Bioenergetics | At high concentrations (e.g., 5 µM), can suppress oxygen consumption and membrane potential, partly due to inhibition of electron transport and reduced membrane fluidity [4] | Similar to CsA at high concentrations; 5 µM can suppress respiration and membrane potential, with a potentially more pronounced effect on oxygen consumption [4] |
To help you contextualize the data, here is an overview of key experimental approaches used to compare these compounds and their effects on mitochondrial signaling.
The data in the comparison table is derived from standard experimental methodologies in mitochondrial research:
For researchers, the choice between these compounds depends heavily on the experimental or therapeutic goal.
The table below summarizes the key characteristics and experimental efficacy data for this compound and NIM811.
| Feature | This compound (DEB-025) | NIM811 |
|---|---|---|
| Class | Non-immunosuppressive Cyclophilin Inhibitor (Host-Targeting Antiviral) | Non-immunosuppressive Cyclophilin Inhibitor (Host-Targeting Antiviral) |
| Origin | Cyclosporine A derivative [1] | Cyclosporine A derivative [2] |
| Immunosuppression | No (calcineurin binding abolished) [1] [3] | No [2] |
| Mechanism of Action | Binds to Cyclophilin A, inhibiting its PPIase activity; disrupts viral replication complexes [1] [4]. | Binds to Cyclophilin A, inhibiting its PPIase activity [4]. |
| Antiviral Spectrum | HCV (Genotypes 1-4) [1], HBV [5], Coronaviruses [6], HIV-1 [1] | HCV [4], HBV [5], Coronaviruses [6] |
| HCV Replicon IC₅₀ | Low nanomolar range (e.g., sub-100 nM) [1] | Information not specified in search results |
| HBV In Vitro Efficacy | Dose-dependent reduction of HBV DNA and HBsAg (at μg/mL concentrations) [5] | Dose-dependent reduction of HBV DNA and HBsAg (at μg/mL concentrations) [5] |
| Coronavirus In Vitro EC₅₀ | Low micromolar range (similar to CsA) [6] | Low micromolar range (similar to CsA) [6] |
| Clinical Development | Phase III (Clinical hold due to pancreatitis cases) [3] | Phase I (No further development reported) [2] |
| Key Clinical HCV Data | - Phase I (HIV/HCV): Mean HCV RNA reduction of -3.6 log₁₀ after 14 days [1].
The efficacy data in the table above is derived from specific experimental models. Here are the detailed methodologies for key experiments.
This is a standard in vitro test to assess antiviral activity against HCV replication.
These experiments evaluate the effect of compounds on the entire HBV life cycle.
Both this compound and NIM811 exert their antiviral effects by targeting the host protein Cyclophilin A (CypA), not the virus itself. The following diagram illustrates this shared host-targeting mechanism and its consequences for HCV replication.
This host-targeting mechanism provides a high barrier to viral resistance and is effective across diverse virus genotypes and families, explaining the broad-spectrum antiviral activity observed [1] [6] [4].
The table below summarizes the key experimental data validating the interaction between Alisporivir and PfCyclophilin 19B, and its functional consequences.
| Parameter | This compound | Cyclosporin A (for comparison) |
|---|---|---|
| Binding Affinity (Kd) | 354.3 nM [1] | 178.9 nM [1] |
| Binding Energy (in silico) | -5.72 [1] | Information missing |
| Antimalarial Activity (IC₅₀, resistant strain) | Potent activity against artemisinin-resistant P. falciparum (PfKelch13R539T) [1] | Information missing |
| Resistance Index (Ri) | 1.15 ± 0.04 (against PfKelch13R539T) [1] | Information missing |
| Synergy with Artemisinin | Acts synergistically with Dihydroartemisinin (DHA) [1] | Potentiates the action of artemisinin [1] |
| Key Mechanism | Targets upregulated PfCyclophilin 19B in artemisinin-resistant parasites [1] | Inhibits PfCyclophilin 19A and 19B PPIase activity [1] |
The binding affinity and mechanism of action for this compound were established through the following key experimental methodologies.
The following diagram illustrates the mechanism by which this compound counteracts artemisinin-resistant malaria, based on the experimental findings.
The data demonstrates that This compound has a strong, nanomolar binding affinity for PfCyclophilin 19B [1]. Although it binds with slightly lower affinity than Cyclosporin A, its great advantage lies in being non-immunosuppressive due to chemical modifications that prevent calcineurin binding [1] [2]. This makes it a superior candidate for therapeutic use.
A key finding is its effectiveness against artemisinin-resistant parasites. The proposed mechanism is that this compound specifically targets the upregulated PfCyclophilin 19B in resistant strains, effectively exploiting the parasite's resistance mechanism to defeat it [1].
| Property | Cyclosporin A (CsA) | Alisporivir (Ali) | Experimental Data & Context |
|---|---|---|---|
| Immunosuppressive Activity | Yes (inhibits T-cell activation) [1] | No (non-immunosuppressive analogue) [2] [1] | This fundamental difference dictates their therapeutic profiles, with Ali being developed for broader applications like antiviral and diabetic treatments [2] [1]. |
| Effect on MPT Pore | Inhibits pore opening [3] [2] | Inhibits pore opening [3] [4] [2] | Both act as inhibitors of the Mitochondrial Permeability Transition (MPT) pore by targeting cyclophilin D [3] [2]. |
| Membrane Fluidity | Decreases fluidity (increased laurdan generalized polarization) [3] | Decreases fluidity (increased laurdan generalized polarization) [3] | Both agents integrate into the lipid bilayer, reducing overall membrane fluidity in DPPC liposomes and mitochondrial membranes [3]. |
| Structural Difference | Contains α-aminobutyric acid at residue 2 [5] | Specific variation not detailed in results; analogous non-immunosuppressive structure [3] [2] | NMR spectroscopy and molecular dynamics show no significant differences in their backbone structure or flexibility [3]. Other cyclosporin variants (B, C, D, E) show only minor structural differences [5]. |
| Mitochondrial Bioenergetics (at 1 μM) | Increases calcium capacity; no effect on oxidative phosphorylation [3] | Increases calcium capacity; no effect on oxidative phosphorylation [3] | At a standard concentration, both compounds have a protective effect by increasing the amount of calcium mitochondria can absorb before the MPT pore opens [3]. |
| Mitochondrial Bioenergetics (at 5 μM) | Suppresses oxygen consumption; decreases membrane potential [3] | More pronounced suppression of oxygen consumption; decreases membrane potential [3] | At a higher concentration, both disrupt the electron transport chain, likely by limiting the mobility of coenzyme Q in the membrane. This toxic effect is stronger for this compound [3]. |
The data in the table above is derived from rigorous laboratory techniques. Here is a breakdown of the key methodologies cited.
This protocol is used to measure parameters like oxygen consumption, membrane potential, and calcium capacity [3] [4] [2].
This method quantifies how CsA and Ali integrate into and affect the lipid membrane itself [3].
This protocol confirms that functional differences are not due to major structural changes in the molecules [3] [5].
The diagram below illustrates the core mechanistic pathway of how CsA and Ali affect mitochondria and the key experiments used to investigate them.
The experimental data reveals a critical nuance:
Key findings from pre-clinical studies on the Alisporivir and Telbivudine combination are summarized in the table below.
| Aspect | Experimental Findings |
|---|---|
| Overall Antiviral Effect | Combination showed greater reduction in HBV replication than either drug alone [1] [2]. |
| This compound Monotherapy | Dose-dependently reduced intracellular and secreted HBV DNA in HepG2215, HuH-7, and HepaRG cell lines [1] [2]. |
| Telbivudine Monotherapy | Potent inhibitor of HBV-DNA polymerase; used as a benchmark for direct antiviral activity [1]. |
| Synergistic Effect | Combination of this compound and Telbivudine produced enhanced antiviral effect compared to individual monotherapies [1] [3] [2]. |
| Impact on HBsAg | This compound reduced Hepatitis B surface antigen (HBsAg) production and secretion. Knockdown of cyclophilin A (CypA) led to intracellular HBsAg accumulation, which was greatly reduced by adding this compound [1] [2]. |
The foundational data comes from a 2015 study that utilized standardized in vitro methods [1] [2].
The synergistic effect arises from the drugs targeting two distinct and essential processes in the HBV life cycle.
The diagram above illustrates the dual mechanisms:
The experimental evidence strongly supports the enhanced potency of the this compound and Telbivudine combination. This strategy of combining a host-targeting agent with a direct-acting antiviral represents a rational and promising approach for future HBV therapy development.
Irritant;Health Hazard